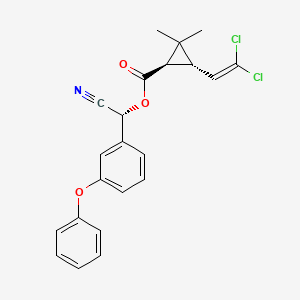
Cimetidine hydrochloride
概要
説明
Cimetidine is a histamine H2-receptor antagonist . It is used to treat and prevent certain types of stomach ulcers and is also used to treat gastroesophageal reflux disease (GERD), when stomach acid backs up into the esophagus and causes heartburn . Over-the-counter cimetidine is used to treat heartburn with sour stomach and acid indigestion, or to prevent these conditions when caused by certain foods or beverages .
Synthesis Analysis
Cimetidine is synthesized through a series of reactions . The process begins with the reaction of 2-chloroacetoacetic ether with 2 moles of formamide to get 4-carbethoxy-5-methylimidazole. The carbethoxy group is then reduced by sodium in liquid ammonia to produce 4-hydroxymethyl-5-methylimidazole .
Molecular Structure Analysis
The molecular formula for cimetidine hydrochloride is C10H16N6S·HCl and the molecular weight is 288.80 . Cimetidine contains an imidazole ring, and is chemically related to histamine .
Chemical Reactions Analysis
Cimetidine inhibits many of the isoenzymes of the hepatic CYP450 enzyme system . Other actions of Cimetidine include an increase in gastric bacterial flora such as nitrate-reducing organisms .
Physical and Chemical Properties Analysis
Cimetidine is a weak base and a highly water-soluble compound . It has a high total systemic clearance (500 to 600 ml/min) which is mainly determined by renal clearance . The volume of distribution is of the order of 1 L/kg .
科学的研究の応用
Degradation Studies : Cimetidine hydrochloride can be degraded through oxidative processes like chlorination and ozonation. It transforms into persistent degradation products, and its degradation pathways have been elucidated using mass spectrometry. These studies are crucial for understanding its environmental impact and removal from water sources (Quaresma et al., 2020).
Pharmacokinetic Interactions : Research indicates that Cimetidine acts as a potent inhibitor of certain transporters in the kidney, affecting the elimination of drugs. This aspect is particularly relevant in understanding drug-drug interactions and optimizing drug therapy (Ito et al., 2012).
Clinical Applications : Cimetidine has been evaluated for its efficacy in various clinical settings, including the treatment of duodenal ulcer, gastric ulcer, and reflux oesophagitis. It has shown to accelerate the healing process and reduce the relapse rate in these conditions (Jönsson & Carlsson, 1984).
Compatibility and Stability : The chemical stability of this compound in solution with intravenous fluids has been studied. This research is important for ensuring the safe and effective administration of the drug in hospital settings (Rosenberg et al., 1980).
Impact on Metabolism : Studies show that Cimetidine can affect the oxidative metabolism of hormones like estradiol, potentially explaining some of its side effects like gynecomastia and sexual dysfunction in men (Galbraith & Michnovicz, 1989).
Periodontal Applications : Cimetidine has been evaluated as a topical treatment in a rabbit model of periodontitis. The findings suggest its potential as an inhibitor of periodontal inflammation, thus opening avenues for new therapeutic applications (Hasturk et al., 2006).
作用機序
Safety and Hazards
Cimetidine may cause side effects such as diarrhea, rashes, dizziness, fatigue, constipation, and muscle pain, all of which are usually mild and transient . Serious side effects may include pain when swallowing, bloody or tarry stools, cough with bloody mucus or vomit that looks like coffee grounds, changes in mood, anxiety, agitation, confusion, hallucinations, or breast swelling or tenderness .
将来の方向性
Cimetidine is currently used to reduce gastric acid secretion and to treat various conditions such as duodenal ulcers, non-malignant gastric ulcers, gastroesophageal reflux disease, and pathological hypersecretion associated with Zollinger-Ellison Syndrome, systemic mastocytosis, and multiple endocrine adenomas . Its future use may be influenced by the development of new drugs and treatments for these conditions.
特性
IUPAC Name |
1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine;hydron;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N6S.ClH/c1-8-9(16-7-15-8)5-17-4-3-13-10(12-2)14-6-11;/h7H,3-5H2,1-2H3,(H,15,16)(H2,12,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHCNBWLPSXHBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].CC1=C(N=CN1)CSCCNC(=NC)NC#N.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R,4R)-4-Acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy) ethyl]azetidin-2-one](/img/structure/B7908263.png)

![(1S,5R,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol](/img/structure/B7908278.png)
![7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[(2,2-dimethylcyclopropanecarbonyl)amino]hept-2-enoic acid](/img/structure/B7908281.png)
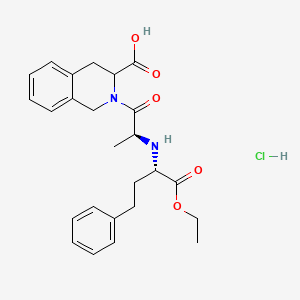
![5,6-Dichlorobenzo[D]thiazol-2-amine; 6,7-dichlorobenzo[D]thiazol-2-amine (1:1)](/img/structure/B7908295.png)
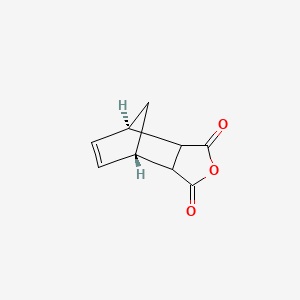
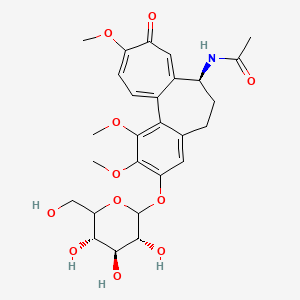
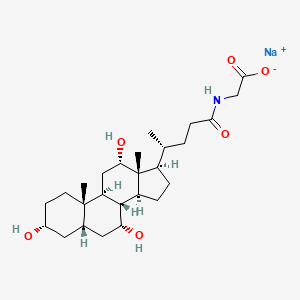


![(1R,3R,5S,8R,10S,11R,12R,13S,14S)-8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one;pentahydrate;dihydrochloride](/img/structure/B7908330.png)

